Sclerotiorin

Descripción general

Descripción

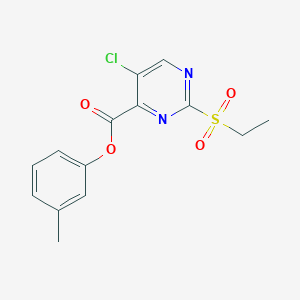

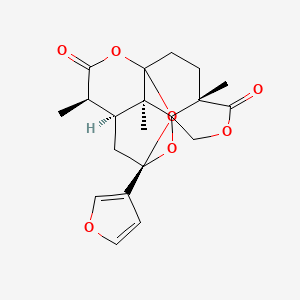

La esclerotiorina es un metabolito secundario clorado que pertenece a la subclase de azaphilona de las policétidas. Es un pigmento fúngico que varía de amarillo a naranja a rojo y se obtuvo por primera vez de Penicillium sclerotiorum por Curtin y Reilly en 1940 . La esclerotiorina exhibe una variedad de actividades biológicas, incluidas propiedades antimicrobianas, antioxidantes, antiinflamatorias, antidiabéticas, antialzhéimer y antivirales .

Aplicaciones Científicas De Investigación

La esclerotiorina tiene una amplia gama de aplicaciones de investigación científica, incluido su uso en química, biología, medicina e industria. Se ha estudiado por sus posibles roles en diversas industrias, incluidas las industrias farmacéutica, alimentaria, agrícola y cosmética . La esclerotiorina exhibe inhibición de la lipooxigenasa, reducción de los niveles de colesterol y propiedades anticancerígenas . También muestra un uso potencial en las industrias farmacéutica y alimentaria .

Mecanismo De Acción

La esclerotiorina ejerce sus efectos a través de varios objetivos y vías moleculares. Es un inhibidor de la reductasa de aldosa y un inhibidor reversible de la lipooxigenasa . En las células cancerosas, la esclerotiorina induce la apoptosis a través de la activación de BAX y la regulación negativa de BCL-2, que activa aún más la caspasa-3 escindida, causando la apoptosis de las células cancerosas . También inhibe la chaperonización Hsp90 del receptor de progesterona, reductasa de aldosa, lipooxigenasa-1 de soja y unión gp120-CD4 .

Análisis Bioquímico

Biochemical Properties

Sclerotiorin interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound is involved in the biosynthesis of Penicillium meliponae .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their effects at the molecular level are still being researched.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La esclerotiorina se puede semisintetizar mediante una reacción de un solo paso con altos rendimientos (hasta el 80%). Las estructuras de estos derivados se establecen mediante extensos métodos espectroscópicos y análisis de difracción de rayos X de monocristal . El proceso de síntesis implica el uso de dimetilsulfóxido (DMSO) y agua de mar fresca para la dilución .

Métodos de producción industrial: La optimización de la producción de esclerotiorina se puede lograr utilizando la metodología de superficie de respuesta (RSM) en matraces agitados y biorreactores de tanque agitado. El proceso de producción implica el uso de extractos de cultivo de Penicillium sclerotiorum, que se analizan mediante cromatografía en capa fina (TLC) y espectrometría de masas de cromatografía de gases (GC-MS) para identificar posibles moléculas de señalización involucradas en la mejora de la producción de esclerotiorina .

Análisis De Reacciones Químicas

Tipos de reacciones: La esclerotiorina sufre diversas reacciones químicas, como oxidación, reducción y sustitución. Exhibe una potente actividad antifouling contra el asentamiento larval del percebe Balanus amphitrite .

Reactivos y condiciones comunes: La preparación de derivados de esclerotiorina implica el uso de reactivos como la enzima de lisis y la driselasa en tampón fosfato . Las condiciones de reacción generalmente incluyen el uso de dimetilsulfóxido (DMSO) y agua de mar fresca para la dilución .

Principales productos formados: Los principales productos formados a partir de las reacciones de esclerotiorina incluyen derivados de esclerotioramina, que exhiben actividad antifouling .

Comparación Con Compuestos Similares

La esclerotiorina es única debido a su estructura de azaphilona clorada y su amplia gama de actividades biológicas. Compuestos similares incluyen geumsanol B, clorogeumsanol B, 7-desacetilisochromophilone VI, isochromophilone VI, ochrephilone e isorotiorin . Estos compuestos comparten características estructurales y propiedades biológicas similares, como actividades antiinflamatorias, antibióticas, antimaláricas, antialzhéimer, antidiabéticas y citotóxicas .

Propiedades

IUPAC Name |

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJLTKXURNHVHE-UPWXJBBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043739 | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-23-5 | |

| Record name | Sclerotiorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sclerotiorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCLEROTIORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA54VZ8Z50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

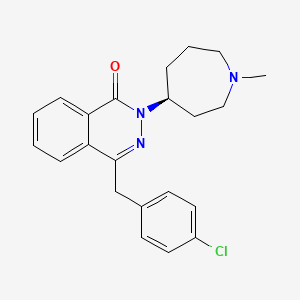

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)

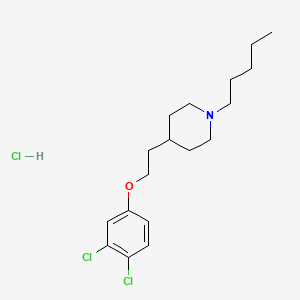

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)

![7-{4-[3-Hydroxy-2-methyl-4-(3-methyl-butyryl)-phenoxy]-butoxy}-chromen-2-one](/img/structure/B1681502.png)